molecular formula C12H20BrNO B14597416 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide CAS No. 61185-99-7

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide

Cat. No.: B14597416
CAS No.: 61185-99-7
M. Wt: 274.20 g/mol
InChI Key: KFYUPUROEQWWJA-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a trimethylammonium group attached to a propan-1-aminium chain, which is further connected to a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide typically involves the reaction of 3-hydroxyphenylpropan-1-amine with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell signaling and neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenolic hydroxyl group plays a crucial role in its binding affinity and specificity. The trimethylammonium group enhances its solubility and stability in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide is unique due to its combination of a phenolic hydroxyl group and a quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

61185-99-7

Molecular Formula

C12H20BrNO

Molecular Weight

274.20 g/mol

IUPAC Name

3-(3-hydroxyphenyl)propyl-trimethylazanium;bromide

InChI

InChI=1S/C12H19NO.BrH/c1-13(2,3)9-5-7-11-6-4-8-12(14)10-11;/h4,6,8,10H,5,7,9H2,1-3H3;1H

InChI Key

KFYUPUROEQWWJA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCC1=CC(=CC=C1)O.[Br-]

Origin of Product

United States

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